molecular formula C3Cl6 B11948299 Hexachlorocyclopropane CAS No. 2065-35-2

Hexachlorocyclopropane

Cat. No.: B11948299
CAS No.: 2065-35-2
M. Wt: 248.7 g/mol
InChI Key: AVFQBLKYJWKKJP-UHFFFAOYSA-N
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Description

Hexachlorocyclopropane is an organochlorine compound with the molecular formula C₃Cl₆ and a molecular weight of 248.750 g/mol It is characterized by a cyclopropane ring fully substituted with chlorine atoms, making it a highly chlorinated compound

Preparation Methods

Hexachlorocyclopropane can be synthesized through several methods. One common synthetic route involves the chlorination of cyclopropane under specific conditions. The reaction typically requires a chlorine source and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the cyclopropane ring . Industrial production methods may involve the use of high-pressure reactors and controlled temperature conditions to ensure the complete chlorination of cyclopropane.

Chemical Reactions Analysis

Hexachlorocyclopropane undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexachlorocyclopropane has several scientific research applications:

Mechanism of Action

The mechanism of action of hexachlorocyclopropane involves its interaction with molecular targets and pathways within chemical reactions. Its highly chlorinated structure makes it reactive towards nucleophiles and electrophiles, allowing it to participate in various substitution and addition reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Hexachlorocyclopropane can be compared with other similar compounds, such as:

This compound is unique due to its cyclopropane ring structure, which imparts distinct chemical properties and reactivity compared to other chlorinated compounds.

Properties

IUPAC Name

1,1,2,2,3,3-hexachlorocyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl6/c4-1(5)2(6,7)3(1,8)9
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFQBLKYJWKKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1(Cl)Cl)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174687
Record name Hexachlorocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2065-35-2
Record name Hexachlorocyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexachlorocyclopropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexachlorocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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